molecular formula C10H11FO4S B13007162 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one

1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one

Cat. No.: B13007162
M. Wt: 246.26 g/mol
InChI Key: JJUDJMWGFZFEGS-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one is an organic compound with a unique structure that includes a fluorophenyl group, a hydroxy group, and a methylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one typically involves the reaction of 4-fluorobenzaldehyde with methylsulfonylacetone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-(4-Fluorophenyl)-3-oxo-2-(methylsulfonyl)propan-1-one.

    Reduction: Formation of 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-ol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with enzymes or receptors, while the fluorophenyl group can engage in π-π interactions with aromatic amino acids. The methylsulfonyl group can enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-2-(methylsulfonyl)-1-propanone
  • 1-(4-Fluoro-2-hydroxyphenyl)propan-1-one
  • 3-(4-Fluorophenyl)-1-(methylsulfonyl)propan-1-one

Uniqueness: 1-(4-Fluorophenyl)-3-hydroxy-2-(methylsulfonyl)propan-1-one is unique due to the presence of both a hydroxy group and a methylsulfonyl group, which confer distinct chemical and biological properties. The combination of these functional groups allows for versatile chemical reactivity and potential therapeutic applications.

Properties

Molecular Formula

C10H11FO4S

Molecular Weight

246.26 g/mol

IUPAC Name

1-(4-fluorophenyl)-3-hydroxy-2-methylsulfonylpropan-1-one

InChI

InChI=1S/C10H11FO4S/c1-16(14,15)9(6-12)10(13)7-2-4-8(11)5-3-7/h2-5,9,12H,6H2,1H3

InChI Key

JJUDJMWGFZFEGS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C(CO)C(=O)C1=CC=C(C=C1)F

Origin of Product

United States

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